molecular formula C14H29NO B1296074 N,N-Diethyldecanamide CAS No. 2602-61-1

N,N-Diethyldecanamide

Cat. No. B1296074
CAS RN: 2602-61-1
M. Wt: 227.39 g/mol
InChI Key: OOYRLFIIUVBZSY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N,N-diethylamino derivatives has been explored in various contexts due to their potential pharmaceutical applications. For instance, the synthesis of 3-(2-N,N-diethylaminoethoxy)indole derivatives was achieved by starting from 3-silyloxy-2-methylindoles, followed by deprotection and in situ aminoalkylation, yielding the desired products in good yield . Similarly, a convenient method for synthesizing N(6)-alkyl norlysergic acid N,N-diethylamide derivatives was developed, which involved a series of compounds that were tested for LSD-like discriminative stimulus properties . These syntheses highlight the versatility of N,N-diethylamino derivatives in medicinal chemistry.

Molecular Structure Analysis

The molecular structure of N,N-diethylamino derivatives plays a crucial role in their biological activity. For example, the study on N-(4-diethylamino)benzyl-4-methoxy-N-(p-tolyl)benzenesulfonamide revealed a high selectivity for the CB2 receptor over the CB1 receptor, which is attributed to the specific interactions between the compound and the receptor . The structure-activity relationships (SAR) developed from the study of N(6)-alkyl norlysergic acid N,N-diethylamide derivatives further emphasize the importance of molecular structure in determining potency and selectivity .

Chemical Reactions Analysis

N,N-diethylamino derivatives can undergo various chemical reactions, which are essential for their functionalization and potential applications. An unexpected reaction promoted by diethyl azodicarboxylate was reported, where dehydrogenation of tertiaryamines occurred to afford enamines. These enamines then participated in tandem reactions with sulfonyl azides to produce N-sulfonyl amidine derivatives . This reaction showcases the reactivity of N,N-diethylamino groups and their utility in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of N,N-diethylamino derivatives are influenced by their molecular structure. The synthesis of the CB2 selective radioligand involved a high-yield process and resulted in a compound with a high specific activity, indicating favorable physical properties for positron emission tomography (PET) imaging . The potency variations observed in the N(6)-alkyl norlysergic acid N,N-diethylamide derivatives suggest that slight modifications in the chemical structure can significantly impact the chemical properties and biological activity .

Safety And Hazards

N,N-Diethyldecanamide may cause skin irritation, serious eye irritation, and respiratory irritation . It is also harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

N,N-diethyldecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29NO/c1-4-7-8-9-10-11-12-13-14(16)15(5-2)6-3/h4-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOYRLFIIUVBZSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)N(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70307770
Record name N,N-Diethyldecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70307770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Diethyldecanamide

CAS RN

2602-61-1
Record name N,N-Diethyldecanamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195015
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-Diethyldecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70307770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
YS Hwang, MS Mulla, MM Pope… - Pesticide …, 1982 - Wiley Online Library
N,N‐Diethyl‐, N,N‐dipropyl‐, N,N‐di‐isopropyl, and N,N‐di‐isobutylalkanamides in which the acyl moiety ranged from C 8 to C 21 were synthesised, and their larvicidal activity was …
Number of citations: 1 onlinelibrary.wiley.com
G Sun, Y Wang, Y Yang, B Bao, S Sun - Nuclear Science and …, 1997 - inis.iaea.org
[en] The partition of uranium (VI) between nitric acid and N, N-diethyldecanamide, C 9 H 19 CON (C 2 H 5) 2,(DEDEA) in kerosene has been investigated at various concentrations of …
Number of citations: 2 inis.iaea.org
S Guoxin, W Youshao, Y Yanzhao, B Borong… - Nuclear Science and …, 1997 - osti.gov
The partition of uranium (VI) between nitric acid and N,N-diethyldecanamide, C{sub 9}H{sub 19}CON(C{sub 2}H{sub 5}){sub 2}, (DEDEA) in kerosene has been investigated at various …
Number of citations: 0 www.osti.gov
C Yu, Z Zhenwei, J Runtian… - Journal of radioanalytical …, 2003 - akjournals.com
N,N-dialkylamides, (octan-, decan- and dodecanamides) having ethyl and butyl groups as alkyl substituents, were synthesized in order to investigate their selectivity and capability in …
Number of citations: 9 akjournals.com
TH Siddall III - The Journal of Physical Chemistry, 1960 - ACS Publications
The effects ofchanges in the structure of 21,-disubstituted amides on the extraction of actinide and zirconium nitrates and of nitric acid are given. _ Successive alkyl substitution on the-…
Number of citations: 246 pubs.acs.org
AO Bedenbaugh, AL Payton… - The Journal of Organic …, 1979 - ACS Publications
Benkeser et al. 1 havereduced a number of aliphatic carboxamides to alcohols or aldehydes electrolytically with lithium chloride in methylamine. In those cases in which aldehyde was …
Number of citations: 11 pubs.acs.org
TH Siddall III - The Journal of Physical Chemistry, 1960 - ACS Publications
Various esters that contain phosphorus havebeen investigated as extractants for actinideand rare earth elements and for nitric acid. The author also has in process of publication a …
Number of citations: 5 pubs.acs.org
TP McGOVERN, CE SCHRECK, J JACKSON - biodiversitylibrary.org
Seventy-one N, N-dimethylcarboxamides were tested on cloth as mosquito repellents for Aedes aegypti, Anopheles quadrimaculatus and Ar. albiman us. Of 38 benzamides tested, 9 …
Number of citations: 0 www.biodiversitylibrary.org
YI Lin, SA Lang Jr, CM Seifert, RG Child… - The Journal of …, 1979 - ACS Publications
9, 10-Anthracenedicarboxaldehyde (1) is the key intermediate for the synthesis of compounds with biological activity. 2 None of the three reported methods for the synthesis of 1 is …
Number of citations: 28 pubs.acs.org
SP Singh, J Terao, N Kambe - Tetrahedron Letters, 2009 - Elsevier
By the use of catalytic amounts of a nickel salt and a 1,3-butadiene, primary and secondary alkyl Grignard reagents undergo cross-coupling with alkyl bromides, iodide, and tosylate …
Number of citations: 31 www.sciencedirect.com

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